molecular formula C8H7BO2S B1288873 (1-Benzothiophen-4-yl)boronic acid CAS No. 177735-30-7

(1-Benzothiophen-4-yl)boronic acid

Cat. No. B1288873
M. Wt: 178.02 g/mol
InChI Key: CVFRBXCMTNBDBI-UHFFFAOYSA-N
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Description

(1-Benzothiophen-4-yl)boronic acid, also known as 1-BTA, is a boronic acid derivative of benzothiophene. It is a versatile reagent used in organic synthesis and has been used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and materials. 1-BTA is a versatile reagent due to its ability to form stable boronic esters and its high reactivity with various functional groups.

Scientific Research Applications

  • Boronic Acid-Containing Hydrogels

    • Field : Biomedical Engineering .
    • Application : These hydrogels are intelligent materials that exhibit properties such as glucose-sensitivity, reversibility, and self-healing .
    • Method : The synthesis and properties of various boronic acid-containing hydrogels include macroscopic hydrogels, microgels, and layer-by-layer self-assembled films .
    • Results : These materials have found important applications in many areas, especially in the design of various glucose sensors and self-regulated insulin delivery devices .
  • Boronic Acid-Derived Covalent Organic Frameworks (COFs)

    • Field : Material Science .
    • Application : Boronic acid-derived COFs have been studied for their potential applications in various fields .
    • Method : The synthesis of these COFs involves the design of building blocks and understanding the mechanism of COF formation .
    • Results : These materials have been implemented into functional devices .
  • Boronic Acid in Drug Discovery

    • Field : Medicinal Chemistry .
    • Application : Boronic acids are used in the discovery of new drugs due to their ability to form reversible covalent complexes with proteins .
    • Method : The boronic acid moiety is incorporated into a drug molecule, allowing it to interact with target proteins in a reversible manner .
    • Results : This has led to the development of a number of drugs, including bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma .
  • Borophene Applications

    • Field : Nanotechnology .
    • Application : Borophene, a two-dimensional sheet of boron atoms, has various potential applications .
    • Method : Borophene is synthesized on substrates and its unique physical and chemical properties are studied .
    • Results : Borophene has been found to have potential applications in alkali metal ion batteries, Li-S batteries, hydrogen storage, supercapacitors, sensors, and catalysis in hydrogen evolution, oxygen reduction, oxygen evolution, and CO2 electroreduction reaction .

properties

IUPAC Name

1-benzothiophen-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFRBXCMTNBDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CSC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618674
Record name 1-Benzothiophen-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzothiophen-4-yl)boronic acid

CAS RN

177735-30-7
Record name 1-Benzothiophen-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-BENZOTHIOPHEN-4-YL)BORONIC ACID
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